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Compound of Interest

Compound Name: eCF506

Cat. No.: B607266 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using eCF506, a potent and selective SRC family kinase (SFK)

inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of eCF506?

A1: eCF506, also known as NXP900, is a highly potent and selective inhibitor of SRC family

kinases (SFKs), with subnanomolar IC50 values against SRC and YES1.[1][2] Its primary

targets are YES1 and SRC kinase.[1][3] Unlike many other SRC inhibitors that bind to the

active conformation, eCF506 uniquely locks SRC in its native, inactive "closed" conformation.

[1][3][4][5] This dual mechanism inhibits both the kinase's enzymatic activity and its scaffolding

functions, preventing the formation of signaling complexes with partners like Focal Adhesion

Kinase (FAK).[6][7]

Q2: How selective is eCF506 against other kinases?

A2: eCF506 demonstrates exceptional selectivity across the kinome.[6][7] Notably, it displays a

greater than 950-fold difference in activity between its primary target SRC and the ABL kinase,

a common off-target of other SRC inhibitors like dasatinib.[1][8] Kinome profiling has shown

that eCF506 has low to no inhibition against the vast majority of other kinases tested.[4][7]

Q3: What are the known off-target effects of eCF506?
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A3: Due to its high selectivity, eCF506 has minimal documented off-target effects at typical

working concentrations. Its selectivity for SRC over ABL is a key feature, which is

advantageous as ABL can act as a tumor suppressor in some contexts.[6] While all small

molecule inhibitors have the potential for off-target interactions at high concentrations, the

primary mechanism of action of eCF506 at standard research concentrations is the potent and

selective inhibition of SFKs.

Q4: In which cancer cell lines has eCF506 shown anti-proliferative activity?

A4: eCF506 has demonstrated potent anti-proliferative effects in a variety of cancer cell lines,

including:

Breast cancer cell lines (e.g., MCF7, MDA-MB-231).[1][6][8]

Esophageal squamous cancer cell lines.[1]

Cell lines resistant to ALK and EGFR inhibitors.[3]

Colorectal cancer cell lines (e.g., LS174t).[9]

Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of SRC phosphorylation.

Possible Cause 1: Suboptimal inhibitor concentration.

Solution: eCF506 inhibits SRC phosphorylation at low nanomolar levels, with complete

inhibition often observed around 100 nM.[1][8] We recommend performing a dose-

response experiment to determine the optimal concentration for your specific cell line and

experimental conditions.

Possible Cause 2: Issues with antibody or western blotting technique.

Solution: Ensure the specificity and quality of your phospho-SRC (e.g., Y416) antibody.

Run appropriate positive and negative controls to validate your western blotting protocol.

Possible Cause 3: Cell line specific factors.
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Solution: The basal level of SRC activity can vary between cell lines. Confirm that your cell

line of interest has detectable levels of active SRC.

Problem 2: My cells are showing unexpected toxicity or off-target effects.

Possible Cause 1: Inhibitor concentration is too high.

Solution: While eCF506 is highly selective, very high concentrations may lead to off-target

effects.[10] Refer to the provided IC50 and GI50 data to use a concentration that is potent

for SRC inhibition but minimizes the risk of off-target activity. Consider performing a

toxicity assay to determine the cytotoxic concentration in your cell line.

Possible Cause 2: Contamination of the compound.

Solution: Ensure the purity of your eCF506 stock. If in doubt, obtain a new vial from a

reputable supplier.

Possible Cause 3: Off-target effects unrelated to kinase inhibition.

Solution: While less common for highly selective inhibitors, off-target toxicity can be a

mechanism of action for some cancer drugs.[11] If you suspect this, consider validating

the on-target effect by observing the downstream signaling of SRC, such as FAK

phosphorylation.[1]

Problem 3: I am not observing the expected effect on cell migration or proliferation.

Possible Cause 1: Insufficient treatment time.

Solution: The effects of eCF506 on cell motility can be observed as early as 6 hours.[1][8]

For anti-proliferative effects, a longer treatment time (e.g., 72 hours) may be necessary.[9]

Optimize the treatment duration for your specific assay.

Possible Cause 2: Cell line is not dependent on SRC signaling for the observed phenotype.

Solution: The dependence on SRC for proliferation and migration can be cell-line specific.

Confirm the role of SRC in your model system, for example, by using siRNA to knock

down SRC and observing if the phenotype is recapitulated.
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Data Presentation
Table 1: Kinase Inhibition Profile of eCF506

Kinase IC50 (nM) Notes

SRC < 0.5 High potency.[1][8][12][13]

YES1 0.47 High potency.[3][5]

ABL >475
>950-fold selectivity over SRC.

[1][8]

Table 2: Anti-proliferative Activity of eCF506 in Selected Cancer Cell Lines

Cell Line Cancer Type GI50 (nM) Notes

NCI-H2228 ALK-sensitive 83 Potent inhibition.[3]

H2228-ALR1 Alectinib-resistant 5.8
Potent inhibition in

resistant line.[3]

H2228-ALR2 Alectinib-resistant 16
Potent inhibition in

resistant line.[3]

PC9 EGFR-sensitive 605 Moderate inhibition.[3]

PC9-OR1 Osimertinib-resistant 826
Moderate inhibition in

resistant line.[3]

Experimental Protocols
1. Western Blotting for SRC and FAK Phosphorylation

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired

concentrations of eCF506 or vehicle control (e.g., DMSO) for the specified time (e.g., 1-24

hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with

protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies against

phospho-SRC (Y416), total SRC, phospho-FAK (Y397), and total FAK overnight at 4°C. Use

a loading control like GAPDH or β-actin.

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated

secondary antibody. Detect the signal using an ECL substrate and an imaging system.

2. Cell Proliferation Assay (e.g., using ATP-based luminescence)

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the

assay.

Treatment: After 24 hours, treat cells with a serial dilution of eCF506 or vehicle control.

Incubation: Incubate the plate for a specified period (e.g., 72-120 hours).[3]

Lysis and Luminescence Reading: Add a reagent that lyses the cells and generates a

luminescent signal proportional to the amount of ATP present. Read the luminescence on a

plate reader.

Data Analysis: Calculate the GI50 values by fitting the dose-response data to a non-linear

regression curve.

3. Scratch-Wound Migration Assay

Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

Scratch Creation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.

Treatment: Wash with PBS to remove dislodged cells and add media containing eCF506 or

vehicle control at the desired concentration (e.g., 10 nM).[8]
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Imaging: Image the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours)

using an automated imaging system.[8]

Analysis: Quantify the closure of the scratch over time to determine the effect on cell

migration.

Visualizations
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Caption: Mechanism of action of eCF506 compared to other SRC inhibitors.
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Caption: Troubleshooting workflow for unexpected results with eCF506.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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